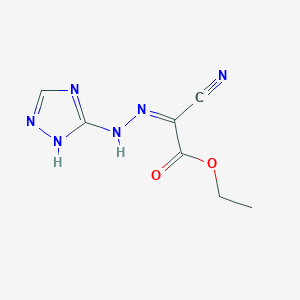
エチル(2Z)-シアノ(1H-1,2,4-トリアゾール-5-イルヒドラゾノ)アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and materials science. The unique structure of ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate makes it a valuable compound for scientific research and industrial applications.
科学的研究の応用
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to form hydrogen bonds with biological targets makes it a valuable tool for drug design and discovery .
In biology, ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate is used in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various enzymes and proteins, making it useful for understanding biochemical pathways and mechanisms .
In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength. It is also used in the synthesis of agrochemicals and other specialty chemicals .
準備方法
The synthesis of ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate typically involves the reaction of 3-amino-1,2,4-triazole with ethyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can further enhance the production process.
化学反応の分析
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield hydrazine derivatives. Substitution reactions with different nucleophiles can lead to the formation of various substituted triazole derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
For example, in anticancer research, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels and potential anticancer effects . The compound’s ability to interact with multiple targets makes it a versatile tool for studying various biological pathways and mechanisms.
類似化合物との比較
Ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other 1,2,4-triazole derivatives, such as 1,2,4-triazole-3-thione and 1,2,4-triazole-5-carboxylic acid .
Compared to these compounds, ethyl (2Z)-cyano(1H-1,2,4-triazol-5-ylhydrazono)acetate has a cyano group and an ethyl ester group, which contribute to its unique reactivity and biological activity. The presence of these functional groups allows for a wider range of chemical modifications and applications, making it a valuable compound for scientific research and industrial use .
特性
IUPAC Name |
ethyl (2Z)-2-cyano-2-(1H-1,2,4-triazol-5-ylhydrazinylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c1-2-15-6(14)5(3-8)11-13-7-9-4-10-12-7/h4H,2H2,1H3,(H2,9,10,12,13)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBZVZAQCMGRX-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=NC=NN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=NC=NN1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2467808.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2467809.png)

![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/new.no-structure.jpg)
![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)





![1-[4-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2467824.png)
![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2467827.png)
